N-[[1-(2-cyclopropyl-2-methylpropanoyl)piperidin-4-yl]methyl]methanesulfonamide
Description
N-[[1-(2-cyclopropyl-2-methylpropanoyl)piperidin-4-yl]methyl]methanesulfonamide is a complex organic compound that has garnered interest due to its unique structural features and potential applications in various fields, including medicinal chemistry and industrial processes. This compound features a piperidine ring, a cyclopropyl group, and a methanesulfonamide moiety, which contribute to its distinctive chemical properties.
Properties
IUPAC Name |
N-[[1-(2-cyclopropyl-2-methylpropanoyl)piperidin-4-yl]methyl]methanesulfonamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H26N2O3S/c1-14(2,12-4-5-12)13(17)16-8-6-11(7-9-16)10-15-20(3,18)19/h11-12,15H,4-10H2,1-3H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NARSPBHUNDCJKT-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C1CC1)C(=O)N2CCC(CC2)CNS(=O)(=O)C | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H26N2O3S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
302.44 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-[[1-(2-cyclopropyl-2-methylpropanoyl)piperidin-4-yl]methyl]methanesulfonamide typically involves multiple steps, starting from readily available precursors. One common synthetic route includes:
Formation of the Piperidine Intermediate: The piperidine ring can be synthesized through a cyclization reaction involving appropriate amine and ketone precursors.
Introduction of the Cyclopropyl Group: The cyclopropyl group is introduced via a cyclopropanation reaction, often using diazo compounds and transition metal catalysts.
Attachment of the Methanesulfonamide Group: The final step involves the sulfonation of the intermediate compound with methanesulfonyl chloride under basic conditions to yield the target compound.
Industrial Production Methods
Industrial production of this compound may involve optimized versions of the above synthetic routes, with a focus on scalability, cost-effectiveness, and environmental considerations. Continuous flow chemistry and automated synthesis platforms are often employed to enhance efficiency and reproducibility.
Chemical Reactions Analysis
Types of Reactions
N-[[1-(2-cyclopropyl-2-methylpropanoyl)piperidin-4-yl]methyl]methanesulfonamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using strong oxidizing agents, leading to the formation of sulfoxides or sulfones.
Reduction: Reduction reactions can be performed using reducing agents like lithium aluminum hydride, which may target the carbonyl or sulfonamide groups.
Substitution: Nucleophilic substitution reactions can occur at the sulfonamide nitrogen or the piperidine ring, depending on the reagents and conditions used.
Common Reagents and Conditions
Oxidation: Potassium permanganate, hydrogen peroxide.
Reduction: Lithium aluminum hydride, sodium borohydride.
Substitution: Alkyl halides, acyl chlorides, under basic or acidic conditions.
Major Products
The major products formed from these reactions include sulfoxides, sulfones, reduced amines, and various substituted derivatives, depending on the specific reaction pathway.
Scientific Research Applications
N-[[1-(2-cyclopropyl-2-methylpropanoyl)piperidin-4-yl]methyl]methanesulfonamide has several scientific research applications:
Chemistry: Used as a building block in the synthesis of more complex molecules, particularly in the development of pharmaceuticals.
Biology: Investigated for its potential biological activities, including enzyme inhibition and receptor modulation.
Medicine: Explored as a candidate for drug development, particularly in the treatment of neurological disorders due to its interaction with specific receptors in the brain.
Industry: Utilized in the production of specialty chemicals and as an intermediate in various industrial processes.
Mechanism of Action
The mechanism of action of N-[[1-(2-cyclopropyl-2-methylpropanoyl)piperidin-4-yl]methyl]methanesulfonamide involves its interaction with molecular targets such as enzymes and receptors. The compound’s structure allows it to fit into specific binding sites, modulating the activity of these targets. For example, it may inhibit enzyme activity by mimicking the substrate or binding to the active site, thereby preventing the enzyme from catalyzing its normal reaction.
Comparison with Similar Compounds
Similar Compounds
- N-[[1-(2-cyclopropyl-2-methylpropanoyl)piperidin-4-yl]methyl]acetamide
- N-[[1-(2-cyclopropyl-2-methylpropanoyl)piperidin-4-yl]methyl]benzenesulfonamide
Uniqueness
Compared to similar compounds, N-[[1-(2-cyclopropyl-2-methylpropanoyl)piperidin-4-yl]methyl]methanesulfonamide is unique due to its methanesulfonamide group, which imparts distinct chemical properties such as increased polarity and potential for hydrogen bonding. These features can influence its reactivity and interactions with biological targets, making it a valuable compound for specific applications in medicinal chemistry and industrial processes.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
